molecular formula C17H21NO B106492 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline CAS No. 51072-35-6

3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline

Cat. No.: B106492
CAS No.: 51072-35-6
M. Wt: 255.35 g/mol
InChI Key: IYZRINJHKVQAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Hexahydroisoquinoline Research

The exploration of hexahydroisoquinolines began in the early 20th century with the isolation of natural alkaloids like papaverine. Seminal work by Bischler and Napieralski established cyclization methods for synthesizing dihydroisoquinolines, which were later hydrogenated to yield hexahydro derivatives. A breakthrough occurred in 2020 with the crystallographic characterization of cyclohexylamine oxidase (CHAO CCH12-C2), which catalyzed the deracemization of 1-(4-methoxybenzyl)-octahydroisoquinoline intermediates at preparative scales. This enzyme’s discovery enabled asymmetric synthesis routes critical for producing enantiopure hexahydroisoquinoline derivatives.

Significance of 4-Methoxyphenyl Substitutions in Isoquinoline Pharmacophores

The 4-methoxyphenylmethyl group at the N1 position of 3,4,5,6,7,8-hexahydroisoquinoline confers distinct advantages:

  • Enhanced Lipophilicity : The methoxy group increases logP values by 0.8–1.2 units compared to unsubstituted analogs, improving blood-brain barrier permeability.
  • Steric Stabilization : X-ray crystallography reveals that the 4-methoxybenzyl moiety occupies a hydrophobic pocket in CHAO CCH12-C2, stabilizing enzyme-substrate complexes during deracemization.
  • Metabolic Resistance : Methoxy groups resist oxidative demethylation by cytochrome P450 enzymes, extending plasma half-life in preclinical models.

Table 1: Comparative Physicochemical Properties of Isoquinoline Derivatives

Compound logP Polar Surface Area (Ų) H-Bond Donors
Unsubstituted isoquinoline 2.1 12.4 0
Hexahydroisoquinoline 2.8 15.7 1
4-Methoxybenzyl derivative 3.6 28.3 1

Data derived from PubChem computational analyses.

Evolutionary Position within Isoquinoline Alkaloid Classification

This compound belongs to the benzyltetrahydroisoquinoline subclass, which diverges from protoberberine and aporphine alkaloids through its saturated ring system and N-alkylation patterns. Key structural differentiators include:

  • Reduced Aromaticity : Partial saturation at positions 3–8 decreases π-π stacking potential but increases torsional flexibility for receptor binding.
  • Chiral Center Dynamics : The hexahydro scaffold introduces up to four stereocenters, enabling enantioselective interactions with G protein-coupled receptors.
  • Biosynthetic Parallels : Unlike morphine-derived alkaloids, 4-methoxybenzyl-substituted variants are synthesized via non-tyrosine pathways using microbial oxidases.

Current Research Trajectory and Academic Importance

Recent advances focus on three domains:

  • Enzymatic Asymmetric Synthesis : Protein engineering of CHAO CCH12-C2 has achieved 766-fold improvements in catalytic efficiency for producing (S)-enantiomers at 200 mM substrate concentrations.
  • Hybrid Pharmacophore Design : Coupling the

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRINJHKVQAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NCCC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199080
Record name 3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-35-6
Record name 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51072-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6,7,8-Hexahydro-1-((4-methoxyphenyl)methyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6,7,8-hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5,6,7,8-HEXAHYDRO-1-((4-METHOXYPHENYL)METHYL)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBJ2EL4DFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline typically involves the following steps:

Chemical Reactions Analysis

3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that derivatives of isoquinoline compounds exhibit antidepressant properties. The structural framework of 3,4,5,6,7,8-hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline suggests that it may interact with neurotransmitter systems similar to established antidepressants. A study demonstrated that isoquinoline derivatives can modulate serotonin and norepinephrine levels in the brain, potentially leading to mood enhancement and anxiety reduction .

2. Anticancer Properties

Isoquinolines have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines. For instance, compounds with similar structures have shown efficacy against breast and prostate cancer cells by disrupting cell cycle progression .

Neuropharmacology

3. Neuroprotective Effects

The compound's neuroprotective properties are of great interest in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has highlighted that isoquinoline derivatives can exhibit antioxidant activity, reducing oxidative stress in neuronal cells . This activity is crucial for protecting neurons from damage caused by free radicals.

Synthesis and Derivatives

4. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as phenylacetaldehyde and cyclic amines. Various synthetic routes have been optimized to enhance yield and purity .

Case Studies

StudyFindings
Antidepressant Activity StudyDemonstrated modulation of serotonin levels by isoquinoline derivatives leading to significant antidepressant effects in animal models .
Cancer Cell Proliferation InhibitionShowed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .
Neuroprotective StudyHighlighted the antioxidant properties of the compound that protect neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Saturation Level and Ring Systems

  • Hexahydro vs. Tetrahydro Derivatives: The target compound’s hexahydro structure (six saturated carbons) contrasts with tetrahydroisoquinolines (four saturated carbons), such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). Octahydro Derivatives: Compounds like 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (C₁₇H₂₃NO, MW: 257.37) exhibit full saturation of the isoquinoline ring. This further increases molecular weight and may reduce metabolic oxidation rates compared to hexahydro derivatives .

Substituent Effects

  • Methoxy Position: The 4-methoxybenzyl group in the target compound differs from ortho- or meta-methoxy analogs (e.g., 2- or 3-methoxyphenyl derivatives in ). Substitution at the para position minimizes steric hindrance, optimizing interactions with aromatic receptors or enzymes . Methoxy vs. Methyl/Fluoro Substituents: In isoquinoline derivatives, 7-methyl or 7-fluoro groups reduce potency (e.g., compound 37 in shows 2-fold lower activity than the parent compound). The 4-methoxy group in the target compound may balance electronic effects without significant steric penalties .

Metabolic and Pharmacokinetic Profiles

  • BBB Penetration: Tetrahydroisoquinolines like TIQ and 1MeTIQ rapidly cross the BBB, with brain concentrations 4.5-fold higher than blood levels . The hexahydro structure of the target compound likely enhances lipid solubility, suggesting comparable or superior BBB penetration.
  • Metabolism: N-Methylation and oxidation are critical metabolic pathways for tetrahydroisoquinolines, producing neurotoxic isoquinolinium ions (similar to MPTP’s conversion to MPP⁺) .

Data Table: Key Comparisons

Compound Structure Molecular Formula Key Features BBB Penetration Metabolic Pathway Biological Activity
Target Compound Hexahydro + 4-methoxybenzyl C₁₇H₂₁NO High lipophilicity, para substitution Likely high Oxidation-resistant Intermediate, low neurotoxicity
1MeTIQ (Tetrahydro) Tetrahydro + 1-methyl C₁₀H₁₃N Lower saturation High N-Methylation → neurotoxin Parkinson’s disease link
Octahydro Derivative Fully saturated + 4-methoxybenzyl C₁₇H₂₃NO Highest lipophilicity Moderate Slow oxidation Unknown
2-(4-Methoxyphenyl)-THIQ-carbonitrile Tetrahydro + 4-methoxy + carbonitrile C₁₈H₁₇N₂O Polar functional group Low Hydroxylation, N-methylation Synthetic intermediate
3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole Indole scaffold + methoxy groups C₁₇H₁₅NO₃ Tubulin-binding Moderate Demethylation Anticancer (IC₅₀: 35 nM)

Biological Activity

3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline (CAS No. 29144-31-8) is a compound of significant interest due to its potential biological activities. This isoquinoline derivative features a complex structure that may contribute to various pharmacological effects, including antibacterial and cytotoxic properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C18H23NO2
  • Molecular Weight : 285.386 g/mol
  • Density : 1.13 g/cm³
  • Boiling Point : 466.8 °C at 760 mmHg
  • Flash Point : 236.1 °C

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

Antibacterial Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit notable antibacterial properties against a range of pathogens. For instance:

  • E. coli and S. aureus : Compounds similar to hexahydroisoquinolines have shown effective inhibition against these bacteria with IC50 values in the micromolar range .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Cytotoxic Activity

Research indicates that isoquinoline alkaloids possess significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A375 (melanoma), MCF-7 (breast cancer), and others showed varying degrees of sensitivity to treatment with isoquinoline derivatives .
  • Comparative Efficacy : In vitro assays indicated that some isoquinoline derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of several isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds structurally related to hexahydroisoquinolines demonstrated potent activity against:

  • MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 11 nM.
  • E. coli and other Gram-negative bacteria also showed susceptibility with MIC values ranging from 200 nM to 1 µM .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive study investigated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines:

  • The results revealed that certain derivatives caused significant reductions in cell viability in A375 and MCF-7 cells.
  • The study highlighted the potential for these compounds to serve as leads for new anti-cancer drugs due to their selective toxicity towards malignant cells while sparing normal fibroblasts .

Data Summary Table

Biological ActivityTarget Organisms/CellsIC50/MIC ValuesReference
AntibacterialE. coli200 nM
S. aureus11 nM
CytotoxicityA375 (melanoma)Varies (high potency)
MCF-7 (breast cancer)Varies (high potency)

Q & A

Basic: What synthetic methodologies are reported for high-yield preparation of 3,4,5,6,7,8-hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline?

Answer:
The most efficient method involves cyclo-dehydration of amides using AlCl₃-KI in acetonitrile at room temperature, achieving yields >95% with minimal side products . Alternative routes include Pd/C-mediated oxidation of saturated precursors in decahydronaphthalene, though yields are less frequently reported . Key considerations:

  • Catalyst optimization : AlCl₃-KI avoids side reactions common with other Lewis acids.
  • Solvent selection : Acetonitrile ensures homogeneity and stabilizes intermediates.

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions often arise from purity variations or assay conditions . Methodological steps include:

Purity validation : Use HPLC with reference standards (e.g., impurities cataloged in Pharmaffiliates databases) to confirm >98% purity .

Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature).

Orthogonal assays : Combine enzymatic and cell-based assays to verify activity (e.g., antitumor activity in vs. antibacterial derivatives in ).

Basic: What spectroscopic and chromatographic techniques are critical for structural characterization?

Answer:

  • NMR : Assigns proton environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and confirms saturation in the isoquinoline core.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 257.38 for octahydro analogs) .
  • HPLC : Monitors purity using C18 columns and UV detection (λ = 254 nm).

Advanced: What strategies optimize enantiomeric purity during synthesis of chiral derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-configured catalysts during cyclo-dehydration to direct stereochemistry .
  • Chiral HPLC : Resolve enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .
  • Crystallization : Differential solubility of diastereomeric salts (e.g., hydrochloride forms) enhances enantiomeric excess .

Basic: What are the documented pharmacological targets or mechanisms for structural analogs?

Answer:

  • Antitumor activity : Substituted tetrahydroisoquinolines inhibit tubulin polymerization (IC₅₀ < 1 µM in MCF-7 cells) .
  • Antibacterial activity : Derivatives with triazole or benzyl modifications show MIC values of 2–8 µg/mL against S. aureus .
  • Neuropharmacology : Octahydro analogs act as σ-receptor ligands, though selectivity requires further study .

Advanced: How can computational methods guide the design of derivatives with improved selectivity?

Answer:

  • Docking studies : Model interactions with target proteins (e.g., tubulin binding pockets) to prioritize substituents at the 1- and 3-positions .
  • QSAR modeling : Correlate logP values (<3.5) with blood-brain barrier penetration for CNS-targeted analogs .
  • MD simulations : Assess stability of methoxybenzyl-isoquinoline interactions in aqueous vs. lipid environments.

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal (pH 6–8).
  • Storage : Keep under argon at –20°C to prevent oxidation of the hexahydro core .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact metabolic stability?

Answer:

  • Methoxy groups : Reduce first-pass metabolism via cytochrome P450 (CYP3A4) due to steric hindrance .
  • Ethoxy analogs : Show faster glucuronidation in hepatocyte assays (t₁/₂ = 15 min vs. 45 min for methoxy) .
  • Isotope labeling : Use deuterated methoxy groups (CD₃O-) to track metabolic pathways via LC-MS .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Catalyst recycling : AlCl₃-KI recovery requires aqueous workup, risking hydrolysis of intermediates .
  • Solvent volume : Acetonitrile’s high polarity complicates large-scale extractions; switch to THF/water biphasic systems.
  • Purification : Flash chromatography over silica gel (20–40 µm) is preferred for >10 g batches .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity labeling : Incorporate azide/alkyne handles for click chemistry-based target identification .
  • SPR biosensors : Measure real-time binding kinetics (e.g., KD < 100 nM for σ-receptors) .
  • PET imaging : Synthesize ¹⁸F-labeled analogs to track biodistribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.